molecular formula C5H8Cl2 B1526237 1,1-Bis-chloromethyl-cyclopropane CAS No. 6202-96-6

1,1-Bis-chloromethyl-cyclopropane

Cat. No. B1526237
CAS RN: 6202-96-6
M. Wt: 139.02 g/mol
InChI Key: YWAPSFSUTMNTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Bis-chloromethyl-cyclopropane” is a chemical compound with the molecular formula C5H8Cl2 . It has an average mass of 139.023 Da and a monoisotopic mass of 138.000305 Da .


Molecular Structure Analysis

The molecular structure of “1,1-Bis-chloromethyl-cyclopropane” consists of a cyclopropane ring with two chloromethyl groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Bis-chloromethyl-cyclopropane” include a molecular weight of 139.023 Da . Further details such as boiling point, density, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

1,1-Bis-chloromethyl-cyclopropane has been a subject of interest in various synthetic and reactivity studies. For instance, its reactions with metals like zinc and magnesium have been explored to synthesize compounds like 1,1-dimethylsilicocyclopropane (Roberts & Dev, 1951). Moreover, the compound has shown reactivity with phenols, alcohols, or thiophenol under different conditions, leading to the formation of various aryl-substituted cyclopropanes (Jończyk & Kmiotek-Skarżyńska, 1992).

Intermediate in Syntheses

This compound serves as an intermediate in the synthesis of structurally complex molecules. For instance, it has been used in the synthesis of [1.1.1]propellane (Belzner et al., 1989). Its derivatives have also been studied for the synthesis of cyclopropanediols and related compounds, highlighting its versatility in organic synthesis (Itoh et al., 1980).

Photoinduced Electron Transfer Studies

In the field of photochemistry, 1,1-Bis-chloromethyl-cyclopropane derivatives have been studied for their behavior in photoinduced electron transfer reactions. These studies have provided insights into the mechanisms of such reactions and the formation of intermediate species (Ikeda et al., 2003).

Cyclopropane Derivatives

The generation of various cyclopropane derivatives from 1,1-Bis-chloromethyl-cyclopropane has been an area of significant interest. These derivatives are important in several chemical syntheses and have applications in developing pharmaceuticals and other complex organic compounds (Kawabata et al., 1981).

Spectroscopic and Calorimetric Studies

Spectroscopic and calorimetric techniques have been employed to study the structure and behavior of 1,1-Bis-chloromethyl-cyclopropane and its derivatives. These studies are crucial for understanding the molecular properties and reaction dynamics of these compounds (Kalasinsky & Wurrey, 1980).

properties

IUPAC Name

1,1-bis(chloromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAPSFSUTMNTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis-chloromethyl-cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis-chloromethyl-cyclopropane
Reactant of Route 2
Reactant of Route 2
1,1-Bis-chloromethyl-cyclopropane
Reactant of Route 3
1,1-Bis-chloromethyl-cyclopropane
Reactant of Route 4
1,1-Bis-chloromethyl-cyclopropane
Reactant of Route 5
1,1-Bis-chloromethyl-cyclopropane
Reactant of Route 6
Reactant of Route 6
1,1-Bis-chloromethyl-cyclopropane

Citations

For This Compound
3
Citations
DE Applequist, GF Fanta… - Journal of the American …, 1960 - ACS Publications
The product mixture obtained by free-radical chlorination of spiropentane has been shown to consist in part of the nor-mal substitution product, chlorospiropentane, but mainly of …
Number of citations: 44 pubs.acs.org
KL Erickson, J Markstein, K Kim - The Journal of Organic …, 1971 - ACS Publications
Unlike 1, its larger ring homologs 4 undergo rearrangement leading to ring-enlarged enol ethers 6 and/or ring-enlarged acetylenes 5 via a carbenoid pathway (eq 2), yield of 1-…
Number of citations: 54 pubs.acs.org
A Schönberg, A Schönberg - 1968 - Springer
The effect of light on the reactions of chlorine and bromine with organic compounds is a phenomenon ranking as one of the oldest and most frequently investigated in organic …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.